trans-Benzyl 3-hydroxycyclopentanecarboxylate
Description
trans-Benzyl 3-hydroxycyclopentanecarboxylate is a cyclopentane-derived ester featuring a hydroxyl group at the 3-position and a benzyl ester moiety. Its stereochemistry (trans configuration) and functional groups influence its physicochemical properties, such as solubility, stability, and reactivity.
Properties
IUPAC Name |
benzyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-12-7-6-11(8-12)13(15)16-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUCOWDKAANTQZ-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1C(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Benzyl 3-hydroxycyclopentanecarboxylate typically involves the esterification of 3-hydroxycyclopentanecarboxylic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods: These processes would likely use continuous flow reactors to optimize yield and efficiency, with careful control of reaction parameters to ensure product purity .
Chemical Reactions Analysis
Deprotection of the Benzyl Ester
The benzyl group is cleaved under hydrogenolytic conditions :
-
Outcome : Quantitative conversion to trans-3-hydroxycyclopentanecarboxylic acid.
-
Alternatives :
Hydroxyl Group Functionalization
The 3-hydroxy group undergoes protection and substitution :
Protection as Benzyl Ether
-
Yield : 89–93% for benzyl ether formation.
-
Deprotection : Hydrogenolysis (H₂/Pd-C) regenerates the hydroxyl group .
Substitution via Mesylation
-
Reagents : Methanesulfonyl chloride (MsCl), Et₃N, CH₂Cl₂ (0°C, 2h) .
-
Intermediate : trans-Benzyl 3-(methylsulfonyloxy)cyclopentanecarboxylate.
-
Applications : Serves as an electrophile in SN2 reactions (e.g., with NaN₃ to form azides) .
Cyclopentane Ring Modifications
The cyclopentane scaffold participates in ring-opening and hydrogenation reactions:
-
Catalytic Hydrogenation :
-
Acid-Mediated Rearrangement :
Table 1: Deprotection Methods for Benzyl Ester
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Hydrogenolysis | H₂ (4 atm), 10% Pd/C, EtOH | 95–99 | |
| Oxidative Cleavage | TEMPO⁺BF₄⁻, MeCN, H₂O | 85–92 | |
| Acidic Hydrolysis | 6M HCl, reflux, 6h | 60–70 |
Scientific Research Applications
Organic Synthesis
Trans-Benzyl 3-hydroxycyclopentanecarboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to participate in various reactions makes it valuable for developing new compounds with potential applications in pharmaceuticals and materials science.
Pharmaceutical Research
Research indicates that this compound may interact with biological targets such as enzymes or receptors due to its functional groups. Preliminary studies suggest its potential role as:
- Neuraminidase Inhibitors : Compounds derived from similar structures have been explored for their ability to inhibit viral infections, particularly influenza .
- Anti-inflammatory Agents : The hydroxyl group may contribute to anti-inflammatory properties, warranting further investigation in medicinal chemistry.
Case Studies and Research Insights
Several studies have explored the applications of this compound in various fields:
- Pharmaceutical Development : Research focused on derivatives of cyclopentane compounds has shown promise in developing antiviral drugs, particularly those targeting neuraminidase enzymes .
- Biochemical Interactions : Initial interaction studies indicate that this compound may have significant interactions with specific biological receptors, suggesting further exploration into its pharmacodynamics.
Mechanism of Action
The mechanism of action of trans-Benzyl 3-hydroxycyclopentanecarboxylate largely depends on its chemical reactivity. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the ester group can undergo hydrolysis and transesterification. These interactions enable the compound to act as a versatile intermediate in various chemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table highlights key structural and hypothesized properties of trans-Benzyl 3-hydroxycyclopentanecarboxylate and related compounds:
Key Structural and Functional Differences:
- Ring Size and Strain: Cyclopentane (5-membered ring) in the target compound introduces greater angle strain compared to cyclohexane (6-membered ring) derivatives like potassium trans-2-methylcyclohexyltrifluoroborate. This strain may enhance reactivity in ring-opening or functionalization reactions .
- Functional Groups: The 3-hydroxy group in both the target compound and benzyl 3-hydroxypentanoate facilitates hydrogen bonding, improving solubility in polar solvents like water or ethanol. The benzyl ester group in all three compounds contributes to lipophilicity, which is critical for applications in drug delivery or organic synthesis .
Stereochemical Considerations :
- The trans configuration in the target compound and potassium trans-2-methylcyclohexyltrifluoroborate may influence spatial interactions in catalytic or biological systems, unlike cis isomers.
Research Findings and Implications
While direct experimental data for this compound is absent in the provided evidence, inferences can be drawn from structural analogs:
Reactivity : Cyclopentane derivatives are prone to ring-opening reactions under acidic or basic conditions due to angle strain, making them useful intermediates in organic synthesis.
Solubility: The hydroxyl group’s position (3-hydroxy) likely enhances solubility in polar solvents compared to non-hydroxylated analogs.
Biological Activity
Introduction
trans-Benzyl 3-hydroxycyclopentanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies and case reports to provide a comprehensive overview.
Chemical Structure and Properties
This compound belongs to a class of compounds that exhibit diverse biological activities. Its structure can be represented as follows:
- Molecular Formula : C_{12}H_{14}O_3
- Molecular Weight : 218.24 g/mol
- IUPAC Name : Benzyl (3-hydroxycyclopentanecarboxylate)
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Anticancer Properties
Research has indicated that this compound exhibits anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, in vitro studies on human cancer cell lines have demonstrated:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
- HeLa: 20 µM
- MCF-7: 15 µM
- A549: 25 µM
These results highlight the compound's potential as an anticancer therapeutic agent .
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Specific Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cellular damage and apoptosis in cancer cells.
- Modulation of Signaling Pathways : It may affect pathways like MAPK and PI3K/Akt, which are crucial in cell growth and survival .
Neuroprostanes and Related Compounds
A significant body of research has focused on neuroprostanes, cyclic metabolites derived from polyunsaturated fatty acids, which share structural similarities with this compound. Studies indicate that neuroprostanes possess anti-inflammatory properties and could be biomarkers for oxidative stress in neurological disorders .
Clinical Implications
In clinical settings, compounds structurally related to this compound have been evaluated for their therapeutic potential in treating conditions such as:
Q & A
Q. What synthetic strategies are recommended to achieve high enantiomeric purity in trans-Benzyl 3-hydroxycyclopentanecarboxylate?
Enantioselective synthesis can be optimized using chiral catalysts (e.g., organocatalysts or transition-metal complexes) to control the stereochemistry at the cyclopentane ring’s 3-hydroxy position. Purification via chiral column chromatography, as described for structurally similar esters like benzyl benzoate derivatives, can isolate the trans isomer . Kinetic resolution during esterification or hydrolysis may further enhance enantiomeric excess by leveraging differences in reaction rates between diastereomers .
Q. Which spectroscopic methods are most effective for confirming the stereochemistry of this compound?
Nuclear Overhauser Effect (NOE) NMR experiments can differentiate trans and cis configurations by analyzing spatial interactions between the benzyl group and the hydroxyl proton. X-ray crystallography provides definitive stereochemical assignment, particularly for solid-state characterization . Circular Dichroism (CD) spectroscopy may also validate enantiopurity if chiral auxiliaries are employed .
Q. How should this compound be stored to maintain stability?
Similar to 4-Benzyloxybenzaldehyde polystyrene resins, storage at 2–8°C under inert gas (e.g., argon) is advised to prevent hydrolysis or oxidation of the ester group . Desiccants should be used to mitigate moisture-induced degradation, given the compound’s hydroxyl group .
Advanced Research Questions
Q. What computational approaches are suitable for modeling the conformational dynamics of this compound?
Density Functional Theory (DFT) simulations can map energy minima for the cyclopentane ring’s puckering modes, leveraging structural parameters such as bond angles and torsion barriers . Molecular Dynamics (MD) simulations with explicit solvent models (e.g., water or DMSO) may predict solvation effects on reactivity, guided by the compound’s hydrophobicity (XlogP = ~2.2) .
Q. How does the hydroxyl group’s position influence the compound’s reactivity in nucleophilic acyl substitution reactions?
The 3-hydroxy group’s hydrogen-bonding capacity (7 donors and 11 acceptors, as seen in analogous structures) may stabilize transition states or inhibit nucleophilic attack by polar solvents. Competitive intramolecular hydrogen bonding could reduce ester lability, necessitating anhydrous conditions for reactions like transesterification .
Q. What strategies address diastereomeric contamination during large-scale synthesis?
Kinetic resolution using lipases or esterases selective for the trans isomer’s benzyl ester can improve purity. Dynamic Kinetic Resolution (DKR) with palladium catalysts, as applied to cyclopentane derivatives, may enable racemization of undesired cis isomers during synthesis .
Q. How can isotopic labeling (e.g., deuterium) aid mechanistic studies of this compound?
Deuteration at the benzyl or cyclopentane positions (e.g., using benzyl-d7-amine precursors) allows tracking of hydrogen transfer or degradation pathways via mass spectrometry . Isotopic labeling also enhances NMR signal resolution for intermediate characterization .
Methodological Notes
- Purification: Use flash chromatography with ethyl acetate/hexane gradients, adjusting ratios based on the compound’s polarity (polar surface area ≈ 194 Ų) .
- Safety: Follow protocols for methyl cyclopentanecarboxylate derivatives, including glovebox use for air-sensitive steps and PPE compliance (EN 166/NIOSH standards) .
- Data Validation: Cross-reference experimental results (e.g., melting points, optical rotation) with computational predictions to resolve contradictions in stereochemical assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
